molecular formula C21H36O6S B1240153 5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate CAS No. 57991-37-4

5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate

Cat. No.: B1240153
CAS No.: 57991-37-4
M. Wt: 416.6 g/mol
InChI Key: QBAAOZMEFXIMKS-CDEKRKRLSA-N
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Description

5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate is a steroidal compound that belongs to the class of pregnanes. It is characterized by its unique structure, which includes three hydroxyl groups and a sulfate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate typically involves multi-step organic synthesis. The starting material is often a pregnane derivative, which undergoes a series of hydroxylation and sulfation reactions. Common reagents used in these reactions include oxidizing agents for hydroxylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions usually involve controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial transformation, to achieve high yields and purity. These methods leverage the enzymatic capabilities of microorganisms to introduce hydroxyl and sulfate groups into the pregnane backbone.

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate involves its interaction with specific molecular targets and pathways. It may act as a modulator of steroid hormone receptors, influencing gene expression and cellular responses. Additionally, its sulfate group can enhance its solubility and bioavailability, facilitating its transport and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Pregnane-3alpha,20alpha-diol: Another pregnane derivative with similar hydroxylation patterns but lacking the sulfate group.

    5alpha-Pregnan-3alpha-ol-20-one: A compound with a ketone group at the 20-position instead of a hydroxyl group.

Uniqueness

5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

57991-37-4

Molecular Formula

C21H36O6S

Molecular Weight

416.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H36O6S/c1-20-9-7-14(27-28(24,25)26)11-13(20)3-4-15-16-5-6-18(19(23)12-22)21(16,2)10-8-17(15)20/h13-19,22-23H,3-12H2,1-2H3,(H,24,25,26)/t13-,14+,15-,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

QBAAOZMEFXIMKS-CDEKRKRLSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)OS(=O)(=O)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)OS(=O)(=O)O

Synonyms

5 alpha-pregnane-3 alpha,20 alpha,21-triol 3-sulfate
5 alpha-pregnane-3 alpha,20 alpha,21-triol 3-sulfate, (3alpha,5beta,20S)-isome

Origin of Product

United States

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